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Compound of Interest

Compound Name: Koshidacin B

Cat. No.: B15562550

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Koshidacin B, a
cyclic tetrapeptide with notable antiplasmodial activity, using Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation guidelines
outlined below are intended to assist in the structural elucidation, characterization, and
quantification of this promising natural product.

Introduction to Koshidacin B

Koshidacin B is a new antiplasmodial cyclic tetrapeptide isolated from the Okinawan fungus
Pochonia boninensis.[1][2][3][4] Its unique structure and biological activity make it a person of
interest for further investigation in drug discovery and development programs. Accurate and
thorough analytical characterization is paramount for understanding its structure-activity
relationships and mechanism of action.

Mass Spectrometry Analysis of Koshidacin B

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental
composition and exact mass of Koshidacin B.

Table 1: High-Resolution Mass Spectrometry Data for
Koshidacin B
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Parameter Value Reference
Molecular Formula C32H37N20s5" [51[6]
Calculated Mass [M+H]* 551.2516 m/z [5]1[6]
Observed Mass [M+H]* 551.2523 m/z [5][6]

Experimental Protocol: High-Resolution Mass
Spectrometry

This protocol outlines the steps for acquiring HRMS data for Koshidacin B using a Q-Exactive
Orbitrap mass spectrometer coupled with an UltiMate 3000 UHPLC system.

1. Sample Preparation:

» Dissolve 1 mg of purified Koshidacin B in 1 mL of LC-MS grade methanol to create a 1
mg/mL stock solution.

» Further dilute the stock solution to a final concentration of 10 pg/mL with methanol/water
(1:1, v/v) containing 0.1% formic acid.

2. UHPLC-MS Parameters:

e UHPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 pum particle size).

o Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate for 3 minutes.

e Flow Rate: 0.3 mL/min.

* Injection Volume: 5 pL.

 lonization Source: Heated Electrospray lonization (HESI) in positive ion mode.

o Capillary Voltage: 3.5 kV.

e Sheath Gas Flow Rate: 35 units.

e Auxiliary Gas Flow Rate: 10 units.

o Capillary Temperature: 320 °C.

e Mass Analyzer: Orbitrap.

e Resolution: 70,000.

e Scan Range: m/z 150-1000.
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3. Data Analysis:

e Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).

» Extract the ion chromatogram for the [M+H]* ion of Koshidacin B.

o Determine the exact mass from the corresponding mass spectrum and compare it with the
calculated mass based on the elemental composition.

Logical Workflow for Mass Spectrometry Analysis

Sample Preparation UHPLC-HRMS Analysis Data Processing

Click to download full resolution via product page

Caption: Workflow for UHPLC-HRMS analysis of Koshidacin B.

NMR Spectroscopic Analysis of Koshidacin B

NMR spectroscopy is indispensable for the complete structural elucidation of Koshidacin B,
providing detailed information about the connectivity and stereochemistry of the molecule.

Table 2: *H and **C NMR Spectroscopic Data for
Koshidacin B (400 MHz, CDCI:s)
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)

2 173.7 -

3 56.8 4.74 (d, 6.8)

4 37.9 3.13(d, 6.0)

5 136.2 -

6 129.6 7.29-7.20 (m)

7 128.3 7.29-7.20 (m)

8 127.0 7.29-7.20 (m)

9 170.5 -

10 53.7 4.22 (t, 6.9)

11 25.5 1.59-1.46 (m)

12 28.0 1.59-1.46 (m)

13 66.7 4.51-4.33 (m)

14 154.9 -

15 82.4 -

16 28.0 1.43 (s)

17 - 6.63 (d, 7.5)

18 - 5.48 (s)
7.83-7.75 (m), 7.65-7.58 (m),

Ar-C 143.9, 1413, 127.7, 127.1, 7.46-7.39 (m), 7.38-7.32 (m),

125.1, 120.0

7.20-7.14 (m)

Note: The complete assignment of all aromatic signals is complex and often requires 2D NMR

data for full resolution. Data is based on reported values for synthetic Koshidacin B.[5][6]
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Experimental Protocol: NMR Spectroscopy

This protocol describes the acquisition of 1D and 2D NMR spectra for Koshidacin B on a 400
MHz spectrometer.

1. Sample Preparation:

» Dissolve approximately 5 mg of Koshidacin B in 0.5 mL of deuterated chloroform (CDCls).
» Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

« Insert the sample into the NMR spectrometer.

e Lock the spectrometer on the deuterium signal of CDCls.

» Shim the magnetic field to achieve optimal resolution and lineshape.

o Reference the *H and 13C spectra to the residual solvent signal of CDCIs (dH 7.26 ppm, dC
77.16 ppm).

3. 1D NMR Acquisition:

e 'HNMR:

e Pulse sequence: zg30

e Number of scans: 16

o Acquisition time: ~4 seconds
» Relaxation delay: 1 second
e 13C NMR:

e Pulse sequence: zgpg30

e Number of scans: 1024

e Acquisition time: ~1 second
o Relaxation delay: 2 seconds

4. 2D NMR Acquisition (for full structural elucidation):

e COSY (Correlation Spectroscopy): To identify 1H-1H spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and 3C
atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-3C correlations
(2-3 bonds).
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o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine spatial proximities of protons and stereochemistry.

5. Data Processing:

e Apply Fourier transformation to the acquired FIDs.

o Phase correct the spectra.

o Perform baseline correction.

 Integrate the signals in the *H spectrum.

e Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the
structure.

Experimental Workflow for NMR Analysis
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Caption: General workflow for NMR-based structural elucidation.
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Potential Signaling Pathway Involvement

While the precise molecular target of Koshidacin B is still under investigation, its structural
similarity to other cyclic tetrapeptides suggests potential mechanisms of action. Some related
compounds are known to be Histone Deacetylase (HDAC) inhibitors.[5][7][8] HDAC inhibitors
can induce apoptosis and cell cycle arrest in cancer cells and may have similar effects in

Plasmodium falciparum.

Hypothesized Signaling Pathway: HDAC Inhibition
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Caption: Hypothesized HDAC inhibition pathway for Koshidacin B.
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This proposed pathway illustrates that by inhibiting HDACs, Koshidacin B could lead to the
hyperacetylation of histones. This, in turn, would result in a more relaxed chromatin structure,
allowing for the transcription of otherwise silenced genes, such as tumor suppressor genes.
The expression of these genes can lead to cell cycle arrest and apoptosis, which may
contribute to its antiplasmodial activity.

Further research is necessary to confirm this mechanism and to explore other potential targets
of Koshidacin B in Plasmodium falciparum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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